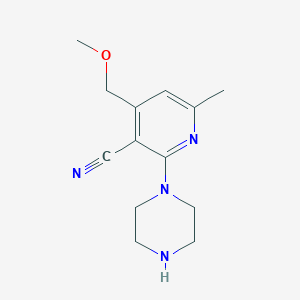![molecular formula C15H11Cl2IN2O2 B5857975 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)
2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. Additionally, this compound A has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that this compound A exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound A has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential as an anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A is its synthetic nature, which allows for precise control over its chemical properties. Additionally, the anti-inflammatory and analgesic effects of this compound A make it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of this compound A is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A. One area of interest is the development of more potent and selective analogs of this compound A for use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential applications in inflammation and pain management. Finally, the toxicity of this compound A should be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A involves the reaction of 2-(3,4-dichlorophenyl)ethanamine with 4-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain this compound A.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide A has been investigated for its potential applications in various fields of research, including cancer treatment, inflammation, and pain management. Studies have shown that this compound A exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. Additionally, this compound A has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IN2O2/c16-12-6-1-9(7-13(12)17)8-14(19)20-22-15(21)10-2-4-11(18)5-3-10/h1-7H,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHPPTZFTJNSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)




![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

